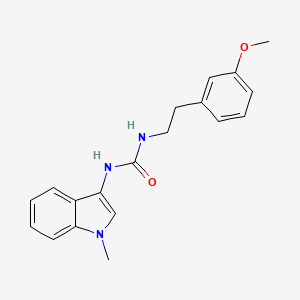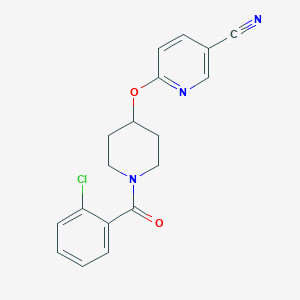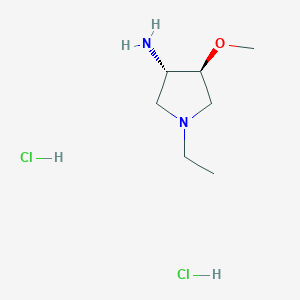![molecular formula C16H16N2O4S B2378102 3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid CAS No. 2287323-33-3](/img/structure/B2378102.png)
3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as 'compound A' and has been found to possess various biological activities, making it a promising candidate for several applications.
作用機序
The mechanism of action of compound A is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. It also modulates the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
Compound A has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activity of nuclear factor-kappa B, a transcription factor involved in inflammation and cancer. Additionally, it exhibits anti-oxidant properties by reducing the levels of reactive oxygen species and increasing the activity of antioxidant enzymes.
実験室実験の利点と制限
One of the advantages of using compound A in lab experiments is its ability to modulate the immune system and exhibit anti-inflammatory properties. This makes it a potential candidate for the development of new drugs for various immune-related diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on compound A. One area of interest is its potential use in the treatment of cancer. It has been shown to exhibit anti-cancer properties in vitro and in vivo, and further studies are needed to determine its efficacy in humans. Another area of interest is its use in the treatment of neurodegenerative diseases. It has been shown to exhibit neuroprotective effects, and further studies are needed to determine its potential use in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential use in the development of new drugs for various diseases.
In conclusion, 3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid is a promising compound that exhibits various biological activities. Its anti-inflammatory, anti-cancer, and anti-oxidant properties make it a potential candidate for the development of new drugs for various diseases. Further research is needed to determine its efficacy and potential use in the treatment of various diseases.
合成法
The synthesis of 3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid involves several steps. The starting material is pyridine-2-thiol, which is reacted with 3-bromo-propionic acid to form 3-bromo-propionyl pyridine-2-thiol. This intermediate is then reacted with phenyl isocyanate to form 3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]thio-propanoic acid. Finally, this compound is oxidized using hydrogen peroxide to yield 3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid.
科学的研究の応用
Compound A has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to modulate the immune system and exhibit neuroprotective effects. These properties make it a potential candidate for the development of new drugs for various diseases.
特性
IUPAC Name |
3-[3-(phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-14(20)8-10-23-15-13(7-4-9-17-15)18-16(21)22-11-12-5-2-1-3-6-12/h1-7,9H,8,10-11H2,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHXXQRZHOABPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(N=CC=C2)SCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2378019.png)
![2-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2378020.png)
![3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2378021.png)



![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2378031.png)
![4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B2378032.png)

![6-Fluoro-N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-YL)butan-2-YL]pyridine-3-carboxamide](/img/structure/B2378035.png)
![N-[2-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2378037.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2378039.png)

![exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2378041.png)